3-(2-Methyl-5-oxo-4,5-dihydrooxazol-4-yl)propanoic acid
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Overview
Description
3-(2-Methyl-5-oxo-4,5-dihydrooxazol-4-yl)propanoic acid is a compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This particular compound is characterized by its unique structure, which includes a methyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-5-oxo-4,5-dihydrooxazol-4-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methylpropanoic acid with glyoxylic acid, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-5-oxo-4,5-dihydrooxazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce dihydrooxazole derivatives.
Scientific Research Applications
3-(2-Methyl-5-oxo-4,5-dihydrooxazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-5-oxo-4,5-dihydrooxazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,5-Diphenyloxazol-2-yl)propanoic acid
- 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid
- 3-(3-Methyl-5-oxo-4,5-dihydroisoxazol-4-yl)propanoic acid
Uniqueness
3-(2-Methyl-5-oxo-4,5-dihydrooxazol-4-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H9NO4 |
---|---|
Molecular Weight |
171.15 g/mol |
IUPAC Name |
3-(2-methyl-5-oxo-4H-1,3-oxazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H9NO4/c1-4-8-5(7(11)12-4)2-3-6(9)10/h5H,2-3H2,1H3,(H,9,10) |
InChI Key |
WIPDRJZZNGGUAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(C(=O)O1)CCC(=O)O |
Origin of Product |
United States |
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